molecular formula C9H13NO2 B13587874 4-[(1S)-1-aminoethyl]-2-methoxyphenol CAS No. 1241681-88-8

4-[(1S)-1-aminoethyl]-2-methoxyphenol

Cat. No.: B13587874
CAS No.: 1241681-88-8
M. Wt: 167.20 g/mol
InChI Key: CCUOPHCFZGJEKT-LURJTMIESA-N
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Description

4-[(1S)-1-aminoethyl]-2-methoxyphenol is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenol, featuring an aminoethyl group and a methoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-aminoethyl]-2-methoxyphenol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as 4-[(1S)-1-nitroethyl]-2-methoxyphenol, using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One such method is the catalytic hydrogenation of the nitro precursor in a continuous flow reactor. This approach allows for better control over reaction parameters and higher yields. Additionally, the use of alternative reducing agents, such as sodium borohydride, can be explored to optimize the process .

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-aminoethyl]-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1S)-1-aminoethyl]-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1S)-1-aminoethyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activities and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1S)-1-aminoethyl]-2-methoxyphenol is unique due to the presence of both an aminoethyl group and a methoxy group on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound for various applications in research and industry .

Biological Activity

4-[(1S)-1-aminoethyl]-2-methoxyphenol, also known as (S)-4-(2-methoxyphenyl)-1-amino-1-ethanol , is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications backed by scientific research.

Basic Information

PropertyValue
Molecular FormulaC10H15NO2
Molecular Weight181.24 g/mol
IUPAC NameThis compound
CAS Number1241681-88-8

Structural Characteristics

The structure of this compound features a methoxy group and an aminoethyl side chain, which contribute to its biological activity through various interactions with biological macromolecules.

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity. It has been shown to increase the levels of intracellular glutathione, a critical antioxidant in cellular defense mechanisms. This property is attributed to its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes associated with oxidative stress and inflammation. Studies suggest that it can inhibit lipoxygenase and cyclooxygenase enzymes, which are involved in the inflammatory response . This inhibition could make it a candidate for treating inflammatory diseases.

Anticancer Activity

Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown an IC50 value of approximately 10 μg/mL against pancreatic cancer cells (PANC-1) and gastric carcinoma cells (SNU-16) . The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. Its ability to scavenge free radicals and reduce oxidative stress suggests it could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Study on Antioxidant Mechanism

In a study investigating the antioxidant capacity of various compounds, this compound was found to significantly reduce lipid peroxidation in neuronal cells exposed to oxidative stress. The study concluded that this compound could serve as a protective agent against oxidative damage in neural tissues.

Evaluation of Anticancer Properties

A comprehensive evaluation of the anticancer properties of this compound revealed that it effectively inhibited tumor growth in vivo. In xenograft models, treatment with this compound resulted in a marked reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in cancer management .

The biological activities of this compound can be attributed to its interactions with specific molecular targets:

  • Antioxidant Mechanism : Activation of Nrf2 leads to increased expression of antioxidant enzymes.
  • Enzyme Inhibition : Competitive inhibition at active sites of lipoxygenase and cyclooxygenase.
  • Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.

Properties

CAS No.

1241681-88-8

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]-2-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,11H,10H2,1-2H3/t6-/m0/s1

InChI Key

CCUOPHCFZGJEKT-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)O)OC)N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)OC)N

Origin of Product

United States

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